molecular formula C19H20N2O6S2 B7836894 N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2,6-DIMETHYLBENZENESULFONAMIDE

N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2,6-DIMETHYLBENZENESULFONAMIDE

Cat. No.: B7836894
M. Wt: 436.5 g/mol
InChI Key: ASRZSRVZFLOMLA-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2,6-DIMETHYLBENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including an acetylphenyl group, an oxoisothiazolidinyl group, and a dimethylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2,6-DIMETHYLBENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acetylphenyl intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of the oxoisothiazolidinyl intermediate: This intermediate is prepared by reacting a suitable thiazolidine derivative with an oxidizing agent like hydrogen peroxide.

    Coupling reaction: The final step involves the coupling of the acetylphenyl intermediate with the oxoisothiazolidinyl intermediate in the presence of a base such as sodium hydroxide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2,6-DIMETHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2,6-DIMETHYLBENZENESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2,6-DIMETHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Altering gene expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2,6-DIMETHYLBENZENESULFONAMIDE: shares structural similarities with other sulfonamide derivatives and oxoisothiazolidinyl compounds.

Uniqueness

    Structural Features: The unique combination of acetylphenyl, oxoisothiazolidinyl, and dimethylbenzenesulfonamide groups distinguishes it from other compounds.

    Biological Activity: Its specific biological activities and potential therapeutic applications set it apart from similar compounds.

Properties

IUPAC Name

N-(3-acetylphenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-12-9-17(21-18(23)7-8-28(21,24)25)10-13(2)19(12)29(26,27)20-16-6-4-5-15(11-16)14(3)22/h4-6,9-11,20H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRZSRVZFLOMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)C)N3C(=O)CCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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